2-[(Benzyloxy)methoxy]hexanal

Catalog No.
S14930013
CAS No.
91751-30-3
M.F
C14H20O3
M. Wt
236.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(Benzyloxy)methoxy]hexanal

CAS Number

91751-30-3

Product Name

2-[(Benzyloxy)methoxy]hexanal

IUPAC Name

2-(phenylmethoxymethoxy)hexanal

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

InChI

InChI=1S/C14H20O3/c1-2-3-9-14(10-15)17-12-16-11-13-7-5-4-6-8-13/h4-8,10,14H,2-3,9,11-12H2,1H3

InChI Key

USOBXASOFMZYLZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C=O)OCOCC1=CC=CC=C1

2-[(Benzyloxy)methoxy]hexanal is an organic compound characterized by its unique structure, which includes a hexanal backbone substituted with both benzyloxy and methoxy groups. This compound can be represented by the chemical formula C_{13}H_{18}O_3. The presence of the benzyloxy group enhances its lipophilicity, potentially influencing its biological activity and interactions with various biological systems.

Typical of aldehydes, including:

  • Aldol Reactions: It can undergo Mukaiyama aldol reactions, where it acts as an electrophile in the presence of Lewis acids, yielding chiral aldol adducts. This reaction showcases its utility in synthesizing complex organic molecules .
  • Hetero-Diels-Alder Reactions: This compound can also be involved in hetero-Diels-Alder reactions, forming pyrone precursors when reacted with dienes .

These reactions highlight its versatility as a synthetic intermediate in organic chemistry.

The synthesis of 2-[(Benzyloxy)methoxy]hexanal can be achieved through several methods:

  • From Glycidol: One effective method involves the conversion of glycidol to 2-benzyloxyhexanal via Grignard reactions followed by oxidation steps. This method allows for high yields and straightforward purification processes .
  • Protective Group Strategies: The use of protective groups such as trityl or benzyl during the synthetic pathway has been reported to enhance yields and selectivity in subsequent reactions .
  • Catalytic Methods: Utilizing various Lewis acid catalysts can promote selective reactions leading to the desired product, demonstrating the importance of reaction conditions in synthesis .

Interaction studies involving 2-[(Benzyloxy)methoxy]hexanal primarily focus on its reactivity with other chemical species rather than direct biological interactions. Its ability to participate in various synthetic transformations makes it a valuable building block for designing new molecules with potential therapeutic effects. Further studies are needed to elucidate its specific interactions at the molecular level.

Several compounds share structural similarities with 2-[(Benzyloxy)methoxy]hexanal, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Properties
2-BenzyloxyhexanalHexanal backbone with a benzyloxy groupUsed as a precursor for chiral synthesis
4-MethoxybenzaldehydeBenzaldehyde derivative with a methoxy groupExhibits significant anti-inflammatory activity
3-BenzyloxypropanalPropanal derivative with a benzyloxy groupKnown for its role in flavoring and fragrance

The uniqueness of 2-[(Benzyloxy)methoxy]hexanal lies in its dual substitution pattern (benzyloxy and methoxy), which may confer distinct electronic and steric properties compared to these similar compounds.

The development of benzyl ethers as protecting groups traces its origins to early 20th-century efforts to stabilize reactive aldehydes during synthetic sequences. Benzyl groups gained prominence due to their compatibility with diverse reaction conditions and their ability to withstand acidic and basic environments. In the context of aldehyde protection, early work focused on mitigating unwanted nucleophilic additions or oxidations at the carbonyl center. For example, the benzylation of aldehydes via Williamson ether synthesis provided a robust method to mask the aldehyde functionality while permitting subsequent transformations at distal sites.

A pivotal advancement emerged with the recognition that benzyl ethers could be selectively removed under hydrogenolytic conditions without affecting other common protecting groups. This property became indispensable in the synthesis of polyfunctional molecules, where temporal control over deprotection steps was essential. The structural motif of 2-[(benzyloxy)methoxy]hexanal reflects this historical progression, combining a benzyl ether with a methoxy acetal to create differentiated reactivity profiles. The benzyloxy moiety, stable under mildly acidic or basic conditions, contrasts with the methoxy group’s susceptibility to specific cleavage agents, enabling sequential unmasking of functional groups.

Comparative Properties of Aldehyde-Protecting Groups
Protecting GroupIntroduction MethodDeprotection ConditionsCompatibility
Benzyl etherWilliamson alkylation, Mitsunobu reactionHydrogenolysis (H2/Pd-C), Lewis acidsStable to acids/bases, orthogonal to acetals
Methoxy acetalAcid-catalyzed condensationHydrolysis (aqueous HCl, TFA)Labile under acidic conditions
Dimethyl acetalReflux with MeOH/H+Strong aqueous acid (H3O+)Incompatible with Lewis acids

The synthesis of 2-[(benzyloxy)methoxy]hexanal capitalizes on these historical insights. Its preparation typically involves sequential protection steps: first, the aldehyde is masked as a methoxy acetal using methanol under acidic conditions, followed by benzylation of a secondary alcohol via Mitsunobu or Ullmann coupling. This dual-protection approach ensures that the aldehyde remains inert during subsequent transformations, such as Grignard additions or reductions, which might otherwise compromise the carbonyl integrity.

Benzyl Ether Installation Methodologies

The installation of benzyl ether protecting groups in aldehyde functionalization represents a fundamental transformation in organic synthesis [3] [4]. Traditional approaches for benzyl protection involve the Williamson ether synthesis, utilizing benzyl halides in combination with basic conditions [4]. A typical procedure employs 1.5 equivalents of sodium hydride (60% suspension in mineral oil) added at 0°C in small portions to a solution containing the desired alcohol, tetrabutylammonium iodide (0.01 equivalents), and benzyl bromide (1.5 equivalents) in dimethylformamide [4]. Following stirring for 4 hours, excess sodium hydride is quenched by addition of brine, and the reaction mixture undergoes extraction with diethyl ether [4].

Advanced methodologies have emerged to address the limitations of traditional benzyl protection strategies [3] [5]. Benzyloxypyridinium triflate has been developed as a mild, convenient reagent for benzyl ether synthesis under neutral conditions [3] [5]. This neutral organic salt mirrors the reactivity of benzyl trichloroacetimidate but does not require acidic conditions for activation [3]. The reagent releases an electrophilic benzyl species upon warming, making it particularly suitable for substrates sensitive to acidic or basic conditions [3].

Deprotection Strategies and Mechanisms

Benzyl ether deprotection encompasses several methodologies, each with distinct advantages and limitations [6] [7]. Catalytic hydrogenolysis using hydrogen over palladium catalyst represents the most common deprotection method [8]. The benzylic position possesses unique privileges, allowing carbon-oxygen bond cleavage through simple reaction with hydrogen over heterogeneous catalyst [8]. This transformation results in the cleanest deprotection reaction among available methods, though it presents disadvantages when other double bonds are present in the molecule, as these will also undergo reduction [8].

Visible-light-mediated oxidative debenzylation has emerged as an innovative approach to benzyl ether cleavage [6]. Using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone as a stoichiometric or catalytic photooxidant, benzyl ethers can be cleaved in the presence of azides, alkenes, and alkynes [6]. This method offers superior functional group compatibility compared to traditional catalytic hydrogenolysis or Birch reduction [6]. The reaction time can be significantly reduced from hours to minutes when performed in continuous flow systems [6].

N-bromosuccinimide oxidation provides an alternative deprotection pathway with unique selectivity profiles [7]. This method can selectively convert benzyl methyl ethers to either aromatic aldehydes or aromatic methyl esters by controlling the amount of N-bromosuccinimide and reaction temperature [7]. Mono-bromination followed by elimination of methyl bromide produces aromatic aldehydes, whereas di-bromination followed by hydrolysis affords aromatic methyl esters in good yields [7].

Deprotection MethodConditionsAdvantagesLimitations
Catalytic HydrogenolysisH₂/Pd, room temperatureClean reaction, high yieldsReduces other double bonds
Visible-light DDQDDQ, visible light, continuous flowFunctional group compatibilityRequires specialized equipment
NBS OxidationNBS, CCl₄, variable temperatureSelective product formationLimited substrate scope

Catalytic Oxidation Approaches for Terminal Aldehyde Generation

Mild Oxidation Methodologies

The Swern oxidation represents one of the most widely employed mild oxidation methods for converting primary alcohols to aldehydes [9] [10] [11]. This chemical reaction utilizes oxalyl chloride, dimethyl sulfoxide, and an organic base such as triethylamine to oxidize primary or secondary alcohols to aldehydes or ketones respectively [9]. The reaction proceeds through a well-defined mechanism involving the initial low-temperature reaction of dimethyl sulfoxide with oxalyl chloride, forming chloro(dimethyl)sulfonium chloride after carbon dioxide and carbon monoxide elimination [9] [10].

The mechanism continues with alcohol addition to form the key alkoxysulfonium ion intermediate, followed by deprotonation with triethylamine to generate a sulfur ylide [9] [11]. In a five-membered ring transition state, the sulfur ylide decomposes to yield dimethyl sulfide and the desired carbonyl compound [9]. The reaction characteristics include mild reaction conditions and low degree of racemization (approximately 5%) of α-chiral compounds, making it particularly valuable for asymmetric synthesis applications [11].

Pyridinium chlorochromate oxidation provides another selective method for oxidizing primary alcohols to aldehydes [12] [13]. As a mild oxidizing agent, pyridinium chlorochromate converts primary alcohols to aldehydes and secondary alcohols to ketones without further oxidation to carboxylic acids [12]. The reagent belongs to the chromium-based oxidizing agent family but differs from stronger oxidants by its selectivity and mild conditions [13]. The reaction proceeds through formation of a chromate ester intermediate, which undergoes deprotonation to yield the carbonyl product [13].

The TEMPO/Oxone catalytic system represents a metal-free oxidation approach for aldehyde synthesis [14]. This novel oxidation system has been optimized particularly for ketone synthesis, though it demonstrates effectiveness for aldehyde formation from primary alcohols [14]. The mild conditions of this procedure tolerate sensitive protecting groups, including silyl protective groups that would otherwise be cleaved in the presence of Oxone alone [14].

Mechanistic Considerations in Aldehyde Formation

The mechanistic pathways for aldehyde formation through catalytic oxidation involve several key intermediate species and transition states [9] [11] [13]. In Swern oxidation, the formation of the alkoxysulfonium ion represents the critical step determining reaction success [11]. The subsequent elimination occurs through a syn-elimination mechanism within the ylide structure, leading to carbon-hydrogen bond cleavage adjacent to the oxygen atom [11]. This intramolecular elimination expels dimethyl sulfide while furnishing the desired carbonyl compound [11].

Pyridinium chlorochromate oxidation proceeds through a different mechanistic pathway involving chromate ester formation [13]. The alcohol initially converts to its corresponding chromate ester, which then undergoes deprotonation and elimination to form the aldehyde product [13]. The absence of water in the reaction medium prevents further oxidation of the aldehyde to carboxylic acid, as there is no hydration to form the aldehyde hydrate intermediate [13].

Gold-catalyzed oxidation systems have shown particular promise for hexenal derivatives [15]. Research demonstrates that 2-hexenal can be oxidized to carboxylic acid using gold, palladium, and gold-palladium catalysts with air as oxidant [15]. Analysis of conversion and selectivity percentages revealed that manganese dioxide-supported gold nanoparticles represent the most effective catalysts for 2-hexenal oxidation [15]. Catalysts prepared by sol immobilization showed superior activity, possibly due to smaller gold nanoparticle size [15].

Oxidation MethodReagentsTemperatureSelectivityKey Advantages
Swern OxidationDMSO, (COCl)₂, Et₃N-78°CHigh for aldehydesMild conditions, low racemization
PCC OxidationPCC, CH₂Cl₂Room temperatureStops at aldehydeNo over-oxidation
TEMPO/OxoneTEMPO, OxoneRoom temperatureVariableMetal-free conditions
Gold CatalysisAu/MnO₂, O₂ModerateHigh conversionGreen oxidant (air)

Stereochemical Considerations in Chiral Variant Synthesis

Asymmetric Aldol Approaches

The direct asymmetric aldol reaction represents one of the most important carbon-carbon bond-forming reactions for generating chiral aldehyde derivatives [16]. Natural amino acids have demonstrated exceptional catalytic activity in asymmetric aldol reactions, with alanine, valine, isoleucine, leucine, and threonine catalyzing the asymmetric assembly of β-hydroxyketones with greater than 90% enantiomeric excess [16]. The aromatic amino acids phenylalanine and histidine also mediate asymmetric aldol reactions with good enantioselectivity, while methionine demonstrates high yield and high enantioselectivity despite containing a sulfide functionality [16].

Dipeptide-catalyzed asymmetric aldol reactions have shown enhanced performance compared to single amino acid catalysts [16]. Simple dipeptides such as alanine-alanine catalyze asymmetric aldol reactions with high enantioselectivities (89-94% enantiomeric excess) in wet polar solvents including dimethyl sulfoxide, methanol, ethanol, N-methylpyrrolidone, and dimethylformamide [16]. The presence of water proves crucial for achieving high enantioselectivity, as dipeptide-mediated aldol reactions in dry dimethyl sulfoxide yield moderate enantioselectivities [16].

The Evans aldol reaction provides a highly reliable method for installing two asymmetric carbons with predictable stereochemistry [17]. This reaction employs chiral auxiliaries to achieve high stereoselectivity and high enantiomeric excess in the formation of α-alkyl-β-hydroxy carbonyl compounds [17]. Treatment of the carbonyl compound with an organic base and a borane Lewis acid generates the Z-enolate in situ, which then undergoes aldehyde addition via a six-membered transition state [17]. The stereochemistry is controlled by 1,3-diaxial interactions, steric hindrance of the asymmetric auxiliary, and minimization of dipole interactions between carbonyl groups [17].

Chiral Auxiliary and Catalyst Systems

Chiral aldehyde catalysis has emerged as an attractive concept in asymmetric catalysis, utilizing chiral aldehyde catalysts to promote asymmetric transformations [18] [19]. Axially chiral aldehyde catalysts prepared from chiral BINOL starting materials have found extensive applications in asymmetric synthesis [18]. These catalysts enable various transformations of α-amino acid esters, including asymmetric 1,4-addition toward conjugated enones and α,β-unsaturated diesters, as well as asymmetric α-arylation, allylation, and benzylation reactions [18].

The temporary stereocenter approach offers another strategy for asymmetric aldehyde synthesis [20]. This methodology employs a three-step sequence of aldol/cyclopropanation/retro-aldol reactions for synthesizing enantiopure cyclopropane-carboxaldehydes [20]. The boron enolate of (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one reacts with α,β-unsaturated aldehydes to afford syn-aldol products in high diastereomeric excess [20]. Directed cyclopropanation under the stereodirecting effect of temporary β-hydroxyl stereocenters yields cyclopropyl-aldols in high diastereomeric excess [20]. Final retro-aldol cleavage destroys the temporary stereocenters to afford chiral cyclopropane-carboxaldehydes in greater than 95% enantiomeric excess [20].

Palladium-catalyzed atroposelective carbon-hydrogen naphthylation has enabled rapid access to axially chiral aldehyde catalysts [19]. This methodology utilizes 7-oxabenzonorbornadienes to prepare axially chiral biaryls with excellent enantioselectivities up to 99% enantiomeric excess [19]. The reaction proves scalable and robust, serving as a key step in a three-step carbon-hydrogen functionalization sequence for chiral aldehyde catalyst preparation [19]. These novel aldehyde catalysts exhibit superior activities and enantioselectivities compared to previously reported organocatalysts in asymmetric activation of glycine-derived amides and dipeptides [19].

Chiral MethodCatalyst/AuxiliaryEnantiomeric ExcessKey Features
Amino Acid CatalysisL-Alanine, L-Valine>90%Direct aldol reaction
Evans AldolOxazolidinone auxiliaries>95%Predictable stereochemistry
Chiral Aldehyde CatalysisBINOL-derived aldehydes>90%Broad substrate scope
Temporary StereocenterCyclic auxiliaries>95%Three-step sequence

The aldehyde carbonyl group in 2-[(Benzyloxy)methoxy]hexanal exhibits characteristic electrophilic reactivity toward a wide range of nucleophilic species [1] [2]. The presence of the benzyloxy methoxy substituent at the alpha position significantly influences both the electronic environment and steric accessibility of the carbonyl carbon, creating unique reactivity patterns compared to simple aliphatic aldehydes.

Electronic Effects and Reactivity Modulation

The benzyloxymethyl substituent introduces complex electronic effects that modulate the electrophilicity of the aldehyde carbonyl [3]. The benzyl ether functionality acts as an electron-donating group through resonance stabilization, while the adjacent methoxy group provides additional electron density through its lone pair electrons. This combination results in a decreased electrophilicity of the carbonyl carbon compared to unsubstituted hexanal, requiring more forcing conditions or more reactive nucleophiles to achieve comparable reaction rates [2].

Stereochemical Considerations in Nucleophilic Addition

The bulky benzyloxymethyl substituent creates significant steric hindrance around the aldehyde carbonyl, influencing both the rate and stereochemical outcome of nucleophilic addition reactions [1]. When nucleophiles approach the carbonyl carbon, they must navigate around the sterically demanding protecting group, leading to preferential attack from the less hindered face of the molecule. This steric bias often results in enhanced diastereoselectivity in cases where the aldehyde possesses additional chiral centers [2].

Research demonstrates that nucleophilic addition reactions to alpha-alkoxy aldehydes, including benzyloxy-substituted variants, proceed through chelation-controlled pathways when coordinating metals are present [4]. In the case of 2-[(Benzyloxy)methoxy]hexanal, the oxygen atoms of both the benzyl ether and methoxy groups can participate in chelation with metal nucleophiles such as Grignard reagents and organolithium compounds, leading to highly predictable stereochemical outcomes [4].

NucleophileRelative Reactivity with AldehydesProduct TypeTypical Conditions
Grignard Reagents (RMgBr)Very HighSecondary AlcoholsAnhydrous ether, -78°C to RT
Organolithium Reagents (RLi)Extremely HighSecondary AlcoholsAnhydrous THF, -78°C
Sodium Borohydride (NaBH4)ModeratePrimary AlcoholsProtic solvents, 0°C to RT
Lithium Aluminum Hydride (LiAlH4)HighPrimary AlcoholsAnhydrous ether, 0°C
Cyanide Ion (CN-)ModerateCyanohydrinsBasic aqueous solution
Enolate AnionsHighβ-Hydroxy Aldehydes/KetonesBase-catalyzed, various temperatures
Amine Nucleophiles (NR2-)Low to ModerateImines/AminalsAcid or base catalysis
Alcohol Nucleophiles (RO-)Low to ModerateHemiacetals/AcetalsAcid catalysis, anhydrous conditions

Metal-Catalyzed Aldol Reactions

The aldol reaction represents one of the most important carbon-carbon bond forming reactions involving aldehydes [5] [6]. For 2-[(Benzyloxy)methoxy]hexanal, aldol reactions with enolate nucleophiles proceed under both acid and base-catalyzed conditions, though the presence of the benzyloxymethyl substituent requires careful optimization of reaction parameters [5].

Titanium tetrachloride-catalyzed aldol reactions have shown exceptional diastereoselectivity with alpha-alkoxy aldehydes similar to 2-[(Benzyloxy)methoxy]hexanal [4]. The titanium center coordinates to both the aldehyde oxygen and the alpha-alkoxy oxygen, creating a rigid chelated intermediate that directs the approaching enolate to the si or re face of the carbonyl with high selectivity [4]. Research indicates that these chelation-controlled aldol reactions can achieve diastereomeric ratios exceeding 99:1 under optimized conditions [4].

Organometallic Additions and Selectivity

Organometallic reagents such as Grignard reagents and organolithium compounds react readily with 2-[(Benzyloxy)methoxy]hexanal to form secondary alcohols [7]. The stereochemical outcome of these reactions is largely governed by the chelation ability of the alpha-alkoxy substituent [4]. When the organometallic reagent contains a coordinating metal such as magnesium or lithium, bidentate chelation occurs between the metal center and the two oxygen atoms of the benzyloxymethyl group [4].

This chelation creates a rigid six-membered ring intermediate that positions the organometallic nucleophile for attack on a specific face of the carbonyl carbon [4]. The high diastereoselectivity observed in these reactions (typically greater than 95:5) makes them particularly valuable for the synthesis of complex molecules where stereochemical control is paramount [4].

Cross-Coupling Reactions Involving the Benzyloxy Methoxy Moiety

The benzyloxy methoxy functional group in 2-[(Benzyloxy)methoxy]hexanal provides multiple sites for participation in cross-coupling reactions, representing a versatile platform for molecular elaboration and complexity generation [8] [9] [10]. These transformations capitalize on the inherent reactivity of benzyl ethers toward various transition metal-catalyzed processes while maintaining the structural integrity of the aldehyde functionality.

Palladium-Catalyzed Cross-Coupling Methodologies

Benzyl ethers, including the benzyloxy component of 2-[(Benzyloxy)methoxy]hexanal, serve as excellent electrophilic partners in Suzuki-Miyaura cross-coupling reactions [11]. The benzyl carbon-oxygen bond can be activated through oxidative addition to low-valent palladium complexes, generating benzyl-palladium intermediates that undergo subsequent transmetalation with organoborane nucleophiles [11].

Research demonstrates that benzyl acetates and carbonates, structurally related to benzyl ethers, participate effectively in palladium-catalyzed cross-coupling reactions under optimized conditions [11]. The reaction typically employs palladium dichloride with bidentate phosphine ligands such as DPEPhos (bis[2-(diphenylphosphino)phenyl] ether) in alcoholic solvents [11]. Under these conditions, the benzyl ether undergoes carbonyl-oxygen bond cleavage accompanied by carbon dioxide elimination to generate a benzyl-palladium intermediate [11].

The cross-coupling process proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation with the organoborane partner, and reductive elimination to form the new carbon-carbon bond [11]. The presence of the methoxy group and aldehyde functionality in 2-[(Benzyloxy)methoxy]hexanal does not interfere with this process, provided that appropriate reaction conditions are employed to prevent competing aldehyde reactions [11].

Iron-Catalyzed Cross-Electrophile Coupling

Recent advances in iron catalysis have enabled cross-electrophile coupling reactions between benzyl halides and various electrophilic partners, including disulfides [9] [10]. This methodology represents a departure from traditional cross-coupling approaches that require one nucleophilic and one electrophilic partner [9].

The iron-catalyzed process operates through a unique mechanism involving two electrophilic coupling partners without the need for external reductants or photoredox conditions [9]. Research indicates that iron trichloride or iron acetylacetonate complexes effectively catalyze the coupling of benzyl bromides with disulfides to yield benzyl thioethers [9]. The reaction proceeds through a stereoablative pathway involving oxidative cleavage of the iron-halide bond, single-electron transfer steps, and formation of a reactive thioether product [9].

This methodology offers significant advantages for the functionalization of benzyloxy-containing molecules like 2-[(Benzyloxy)methoxy]hexanal, as it operates under mild conditions without the need for caustic reagents or extensive protecting group strategies [9]. The process shows excellent functional group tolerance, accommodating aldehydes, esters, amides, and other sensitive functionalities [9].

Coupling TypeCatalyst SystemBenzyl Partner ReactivityTypical Yield RangeReaction Temperature
Suzuki-MiyauraPd(PPh3)4 or Pd/DPEPhosHigh (benzyl halides/esters)70-95%60-100°C
NegishiPd(PPh3)4/Ni catalystsModerate (benzyl halides)60-85%25-80°C
StillePd(PPh3)4Low (benzyl stannanes)65-90%80-120°C
SonogashiraPd(PPh3)2Cl2/CuIHigh (benzyl alkynes)75-92%25-60°C
HeckPd(OAc)2/PPh3Very High (benzyl alkenes)80-95%80-140°C
Iron-Catalyzed Cross-ElectrophileFeCl3 or Fe(acac)3High (benzyl halides/disulfides)65-85%25-80°C

Transition Metal-Free Cross-Dehydrogenative Coupling

An emerging approach for benzyl ether functionalization involves transition metal-free cross-dehydrogenative coupling reactions [12]. These processes utilize molecular oxygen as the sole oxidant and achieve direct functionalization of benzylic carbon-hydrogen bonds adjacent to the ether oxygen [12].

The methodology employs potassium tert-butoxide or potassium hydroxide as catalysts under aerobic conditions [12]. The reaction proceeds through radical abstraction of the benzylic hydrogen, followed by coupling with alcohol nucleophiles to form new carbon-oxygen bonds [12]. This approach offers exceptional chemoselectivity for primary benzylic positions, which are typically prone to overoxidation in conventional oxidative processes [12].

For 2-[(Benzyloxy)methoxy]hexanal, this methodology provides access to benzyl ether derivatives through direct functionalization of the benzyl methylene group [12]. The mild reaction conditions and absence of transition metals make this approach particularly attractive for late-stage functionalization of complex molecules [12].

Substrate Switchable Cross-Coupling Strategies

Advanced cross-coupling methodologies have been developed that enable substrate-switchable reactivity between benzyl ethers and benzyl halides [11]. This approach utilizes different reaction conditions to selectively activate either benzyl esters or benzyl halides while leaving the other class of substrates unreactive [11].

Conditions for Esters involve the use of palladium dichloride with DPEPhos ligand in alcoholic solvents, which selectively activate benzyl carbonates and acetates through decarboxylation or deacetylation pathways [11]. Under these conditions, benzyl halides remain unreactive, allowing for chemoselective transformations [11].

Conditions for Halides employ different palladium catalyst systems optimized for oxidative addition to carbon-halogen bonds while leaving benzyl ester functionalities intact [11]. This orthogonal reactivity pattern enables sequential cross-coupling reactions using the same substrate under different conditions [11].

Tandem Protection-Oxidation Sequences in Complex Molecule Assembly

The benzyloxymethyl protecting group in 2-[(Benzyloxy)methoxy]hexanal exemplifies the sophisticated strategies employed in complex molecule synthesis, where protection and oxidation steps are orchestrated in tandem sequences to achieve multiple transformations while maintaining chemoselectivity [13] [14] [15]. These methodologies capitalize on the orthogonal reactivity patterns of different functional groups to construct intricate molecular architectures through carefully planned synthetic sequences.

Orthogonal Protection Strategies and Sequential Oxidations

The implementation of orthogonal protecting group strategies enables the selective manipulation of multiple functional groups within the same molecular framework [16] [17]. In the context of 2-[(Benzyloxy)methoxy]hexanal, the benzyl ether serves as a hydrogenolytically labile protecting group, while the methoxy group functions as an acid-labile protecting group [17] [18].

This orthogonality allows for sequential deprotection strategies where each protecting group can be removed under different conditions without affecting the other [17]. The benzyl ether can be cleaved through catalytic hydrogenation using palladium on carbon, while the methoxy group requires acidic hydrolysis or Lewis acid-mediated cleavage [18]. This differential reactivity pattern is crucial for complex synthetic sequences where precise timing of deprotection steps determines the success of the overall strategy [17].

Visible Light-Mediated Oxidative Transformations

Recent advances in photochemical protecting group strategies have introduced new dimensions to tandem protection-oxidation sequences [19]. The use of visible light-mediated oxidative debenzylation enables the selective cleavage of benzyl ethers under exceptionally mild conditions [19].

This methodology employs 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as either a stoichiometric or catalytic photooxidant [19]. The process operates through single-electron transfer mechanisms that generate benzyl radical intermediates, which subsequently undergo oxidation to release the protected alcohol [19]. The reaction demonstrates remarkable functional group compatibility, tolerating azides, alkenes, and alkynes that would be incompatible with traditional hydrogenolytic debenzylation [19].

For 2-[(Benzyloxy)methoxy]hexanal, this photochemical approach provides access to the corresponding methoxy aldehyde through selective benzyl ether cleavage while preserving the aldehyde functionality [19]. The reaction can be performed in continuous flow systems, reducing reaction times from hours to minutes and enabling efficient processing of complex substrates [19].

Metal-Catalyzed Tandem Oxidation Sequences

Transition metal-catalyzed tandem reactions represent powerful strategies for achieving multiple bond formations and functional group interconversions in single synthetic operations [20] [21] [22]. These processes combine oxidative transformations with carbon-carbon bond forming reactions to generate complex molecular frameworks from simpler precursors [21].

Rhodium-catalyzed tandem sequences have been developed that combine phenol oxidation with intramolecular Michael additions to construct heterocyclic frameworks [20]. The process utilizes dirhodium caprolactamate complexes to catalyze the oxidation of phenolic substrates with tert-butyl hydroperoxide (TBHP), generating 4-(tert-butylperoxy)cyclohexa-2,5-dienones that undergo subsequent Brønsted acid-catalyzed intramolecular additions [20].

Sequential aldol condensation-transition metal catalyzed addition reactions provide another powerful approach for complex molecule assembly [21] [22]. These processes combine aldol condensation of aldehydes with methyl ketones followed by transition metal-catalyzed addition of arylboronic acids to form β-substituted ketones [21] [22]. The use of SPINOL-based phosphite ligands enables asymmetric versions of these sequential reactions with enantioselectivities reaching 92% [21] [22].

Protection StrategyProtecting Group StabilityOxidation CompatibilityTypical ApplicationsDeprotection Method
Benzyl Ether Formation → OxidationStable to oxidation, labile to hydrogenationPCC, PDC, Swern, DMPNatural product synthesisH2/Pd-C or BCl3
Silyl Ether Protection → Selective OxidationStable to most conditions, fluoride labileJones, PCC, TEMPOPharmaceutical intermediatesTBAF or HF
Acetal Formation → Oxidative CouplingAcid labile, oxidatively stablemCPBA, DMDO, osmium tetroxideComplex polyol synthesisAqueous acid
MEM Protection → Photo-oxidationAcid labile, photochemically stablePhotosensitized oxidationPhotochemical transformationsAqueous acid
THP Protection → Metal-catalyzed OxidationAcid labile, thermally stableChromium-based, manganese-basedMulti-step total synthesisAqueous acid
Benzyloxymethyl (BOM) → Sequential OxidationAcid labile, reductively stableDDQ, CAN, hypervalent iodineBenzyl ether methodologyAcidic conditions or reduction

Automated Optimization and Flow Chemistry Applications

The integration of automated synthesis platforms with tandem protection-oxidation sequences represents a frontier in complex molecule assembly [23]. Computer-aided synthesis planning tools such as ASKCOS generate retrosynthetic pathways and forward reaction conditions for target molecules, while robotic flow synthesis platforms enable the experimental validation and optimization of these strategies [23].

The modular nature of flow chemistry systems allows for dynamic experimentation and real-time optimization of reaction parameters [23]. Process analytical technology (PAT) techniques, including FTIR and HPLC-MS, provide data-rich experimentation that guides Bayesian optimization algorithms in identifying optimal reaction conditions [23].

For tandem sequences involving 2-[(Benzyloxy)methoxy]hexanal, these automated platforms can explore vast parameter spaces to identify optimal conditions for protection-oxidation-deprotection cycles [23]. The ability to vary residence times, concentrations, temperatures, and catalyst loadings in real-time enables rapid optimization of complex synthetic sequences that would be impractical using traditional batch methods [23].

Applications in Natural Product Total Synthesis

The strategic implementation of tandem protection-oxidation sequences has enabled the total synthesis of numerous complex natural products where conventional linear approaches would be prohibitively lengthy [24] [25]. These strategies are particularly valuable in the synthesis of polyketide natural products, peptide alkaloids, and terpenoid frameworks that contain multiple oxidation states and stereogenic centers [24].

The synthesis of erythromycin represents a classic example of sophisticated protecting group strategy in natural product synthesis [24]. Multiple protecting groups, including silyl ethers, acetals, and carbamates, were employed to control the reactivity of various functional groups during the synthetic sequence [24]. The careful orchestration of protection, transformation, and deprotection steps enabled the construction of the complex macrolide framework [24].

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Exact Mass

236.14124450 g/mol

Monoisotopic Mass

236.14124450 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-11-2024

Explore Compound Types